Methyl 2-amino-2-phenylpropanoate
Overview
Description
Methyl 2-amino-2-phenylpropanoate is a chemical compound with the molecular formula C10H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for Methyl 2-amino-2-phenylpropanoate is1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Methyl 2-amino-2-phenylpropanoate has a molecular weight of 179.22 g/mol . It appears as a solid under normal conditions .Scientific Research Applications
1. Synthesis and Derivatives
Methyl 2-amino-2-phenylpropanoate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it is used in the synthesis of amino acid ester isocyanates, which have diverse applications in organic chemistry, including acylation and elimination processes (Tsai et al., 2003). Additionally, novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety have been synthesized using this compound, contributing to studies on their biological activities (Yancheva et al., 2015).
2. Biological and Medicinal Research
Methyl 2-amino-2-phenylpropanoate is significant in biological and medicinal research. For example, derivatives of this compound have been synthesized for exploring their antitumor activities (Wang Yuan-chao, 2011). Moreover, the compound has been used in the development of Schiff base organotin(IV) complexes with potential applications as anticancer drugs (Basu Baul et al., 2009).
3. Chemosensory Applications
In the field of chemosensory research, derivatives of methyl 2-amino-2-phenylpropanoate have been developed as colorimetric sensors for oxyanions. These sensors show significant color changes in the presence of specific anions, illustrating the compound's utility in chemical sensing applications (Suryanti et al., 2020).
4. Thermodynamic Studies
Thermodynamic properties of amino acids, including derivatives of methyl 2-amino-2-phenylpropanoate, are studied in various aqueous solutions. These studies provide insights into the stabilization mechanisms of proteins and interactions in ternary mixtures (Pal & Chauhan, 2011).
5. Optical Resolution and Synthesis
Optical resolution techniques involving methyl 2-amino-2-phenylpropanoate are employed to synthesize optically active amino acids. This approach is crucial for the production of enantiomerically pure compounds, significant in pharmaceutical synthesis (Shiraiwa et al., 2002).
6. DNA Interaction Studies
Amide derivatives of methyl 2-amino-2-phenylpropanoate have been synthesized and studied for their interactions with DNA. These studies utilize various techniques, including spectroscopy and molecular docking, to understand the binding mechanisms and interactions with DNA (Arshad et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVDCFUZLGFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560155 | |
Record name | Methyl 2-amino-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-phenylpropanoate | |
CAS RN |
4507-41-9 | |
Record name | Methyl 2-amino-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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